Product packaging for 3-Methyl-2,6-dinitrophenol(Cat. No.:CAS No. 92657-68-6)

3-Methyl-2,6-dinitrophenol

Cat. No.: B11957076
CAS No.: 92657-68-6
M. Wt: 198.13 g/mol
InChI Key: RXUSMLCMOQWNOQ-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dinitrophenol (CAS 15968-57-7) is a nitroaromatic compound of significant interest in research, particularly for studies on the disruption of energy metabolism. This compound, with the molecular formula C7H5ClN2O5 and a molecular weight of 232.58 g/mol, is provided as a high-purity reagent for scientific investigation . As part of the dinitrophenol (DNP) family, its primary researched mechanism involves uncoupling oxidative phosphorylation in mitochondria . This action dissipates the proton gradient across the mitochondrial membrane, effectively halting adenosine triphosphate (ATP) synthesis and causing energy to be released as heat . Researchers utilize this compound to probe the intricacies of cellular energy pathways and the physiological consequences of metabolic uncoupling. Beyond its biochemical applications, this compound has been identified in environmental studies and is a subject of interest in research related to the decomposition of industrial waste streams, such as those from the synthesis of high-energy materials . This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O5 B11957076 3-Methyl-2,6-dinitrophenol CAS No. 92657-68-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92657-68-6

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

3-methyl-2,6-dinitrophenol

InChI

InChI=1S/C7H6N2O5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3

InChI Key

RXUSMLCMOQWNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 2,6 Dinitrophenol

Established Synthetic Pathways for Dinitrophenol Scaffolds

The synthesis of dinitrophenol scaffolds can be achieved through several established chemical transformations. The most common approaches involve either the direct nitration of a phenolic precursor or the hydrolysis of a suitable dinitrophenyl halide.

One of the primary methods for introducing nitro groups onto a phenol (B47542) ring is through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. doubtnut.comgauthmath.comvedantu.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and the concentration of the acids, can be controlled to influence the degree of nitration, leading to mono-, di-, or trinitrated products. stackexchange.com

Another widely used method for preparing dinitrophenols is the hydrolysis of dinitrochlorobenzene derivatives. stackexchange.commdpi.com This reaction is a nucleophilic aromatic substitution where the chlorine atom is displaced by a hydroxyl group. The reaction is typically carried out in an aqueous alkaline solution, such as sodium hydroxide, at elevated temperatures. stackexchange.com The presence of the electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack, facilitating the substitution. For instance, 2,4-dinitrophenol (B41442) is commercially produced through the hydrolysis of 2,4-dinitrochlorobenzene. stackexchange.commdpi.com

Specific Chemical Routes for the Introduction of Methyl and Nitro Groups

The synthesis of 3-Methyl-2,6-dinitrophenol (B11957059) requires the specific placement of a methyl group and two nitro groups on the phenol ring. This is most commonly achieved through the dinitration of a methylated phenolic precursor.

Nitration of Phenolic Precursors

The direct dinitration of 3-methylphenol (m-cresol) is the most straightforward route to this compound. In this reaction, m-cresol (B1676322) is treated with a mixture of nitric acid and sulfuric acid. The hydroxyl and methyl groups on the benzene (B151609) ring are both activating and ortho-, para-directing for electrophilic substitution. This leads to the formation of a mixture of isomeric products, and controlling the reaction conditions is crucial to maximize the yield of the desired 2,6-dinitro isomer. doubtnut.comgauthmath.comvedantu.com The dinitration of 3-methylphenol can also yield other isomers such as 3-methyl-2,4-dinitrophenol (B162702) and 3-methyl-4,6-dinitrophenol.

An alternative approach involves the nitration of derivatives of the phenolic precursor. For example, studies have shown that the nitration of phosphate (B84403) esters of m-cresol can offer a degree of selectivity in the position of nitration, which after hydrolysis can yield specific isomers. Dinitration of such derivatives has been reported to produce 2,6-dinitro-3-methylphenol.

Another less common synthetic route starts from 2,4,6-trinitrotoluene (B92697) (TNT). A study on the crystal structure of this compound reported its synthesis by treating TNT with sodium hypochlorite (B82951) in methanol (B129727), followed by acidification. researchgate.net This process involves the replacement of one of the nitro groups of TNT with a hydroxyl group.

Table 1: Illustrative Nitration Reactions of Cresol (B1669610) Derivatives

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Reference
3-Methylphenol (m-cresol)HNO₃/H₂SO₄Mixture of mono- and dinitro-isomers doubtnut.comgauthmath.comvedantu.com
2-AlkylphenolsDinitration2-Alkyl-4,6-dinitrophenols mdpi.com
2,4,6-Trinitrotoluene (TNT)1. NaClO, CH₃OH 2. HClThis compound researchgate.net

Hydrolysis and Substitution Reactions

While direct nitration is the primary method, hydrolysis or substitution reactions can also be conceptually applied. For instance, the hydrolysis of a hypothetical 3-methyl-2,6-dinitrochlorobenzene would yield the target compound. However, the synthesis of this specific chlorinated precursor is not a commonly reported pathway.

The conversion of other functional groups on a pre-existing dinitrotoluene scaffold can also be considered. For example, the transformation of an amino group in a dinitrotoluene derivative to a hydroxyl group via diazotization followed by hydrolysis could be a potential, albeit multi-step, synthetic route.

Strategies for Chemical Derivatization in Research Contexts

The chemical derivatization of this compound in research contexts primarily involves reactions of its phenolic hydroxyl group. These modifications can be used to alter the compound's physical, chemical, or biological properties for various scientific investigations.

A common derivatization strategy is the formation of ethers. The hydroxyl group of this compound can be deprotonated with a base to form a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis with an alkyl halide. This reaction would yield a 3-methyl-2,6-dinitrophenyl ether. The synthesis of various diphenyl ethers from dinitrophenols has been reported, highlighting the feasibility of this approach. cdnsciencepub.com

Another important derivatization is the formation of esters. The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. These reactions are often catalyzed by an acid or a base. Esterification can be used to introduce a wide variety of functional groups onto the phenol, thereby modulating its properties.

The nitro groups of this compound can also be subjected to chemical modification, most notably reduction to amino groups. This transformation would yield 3-methyl-2,6-diaminophenol, a compound with significantly different chemical properties and potential for further derivatization.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentsProduct Type
Ether SynthesisAlkyl halide, Base3-Methyl-2,6-dinitrophenyl ether
Ester SynthesisCarboxylic acid/derivative, Catalyst3-Methyl-2,6-dinitrophenyl ester
Nitro Group ReductionReducing agent (e.g., H₂/Pd)3-Methyl-2,6-diaminophenol

Molecular and Electronic Structure Elucidation of 3 Methyl 2,6 Dinitrophenol

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to deducing the structure of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer invaluable insights into the connectivity, conformation, and composition of compounds like 3-Methyl-2,6-dinitrophenol (B11957059).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By measuring the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum reveals distinct signals for the hydroxyl, aromatic, and methyl protons. A key feature is the significant downfield chemical shift of the hydroxyl proton, which typically appears at a high ppm value (e.g., ~11.27 ppm in CDCl₃). chemicalbook.com This is indicative of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen of the adjacent nitro group at the C2 position. This interaction restricts the conformation of the hydroxyl group, holding it coplanar with the benzene (B151609) ring. The aromatic protons appear as a singlet (or a narrow multiplet) around 8.16 ppm, consistent with two equivalent protons on the ring. chemicalbook.com The methyl group protons resonate further upfield, appearing as a singlet around 2.47 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. The presence of electron-withdrawing nitro groups and the hydroxyl group causes the aromatic carbon signals to appear across a broad range, providing further confirmation of the substitution pattern. chemicalbook.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 11.27 -OH
¹H 8.155 Ar-H
¹H 2.467 -CH₃
¹³C 155.4 C-OH
¹³C 139.7 C-NO₂
¹³C 134.1 C-CH₃
¹³C 125.1 C-H
¹³C 17.1 -CH₃

Data sourced from ChemicalBook database for 2,6-Dinitro-p-cresol (CAS 609-93-8). chemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of this compound (molar mass: 198.13 g/mol ) shows a distinct molecular ion peak [M]⁺ at m/z 198. The fragmentation is heavily influenced by the nitro groups. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Studies on related 2-alkyl-4,6-dinitrophenols have detailed characteristic fragmentation patterns that are applicable here. core.ac.uk These include the loss of a water molecule ([M-18]⁺) via an ortho effect involving the hydroxyl group and an adjacent substituent, and the loss of an OH radical ([M-17]⁺). core.ac.uk A notable, though unusual, fragmentation observed in similar compounds is the loss of 35 Da from the molecular ion, which has been attributed to a sequential loss of H₂O and OH. core.ac.uk

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Fragment Interpretation
198 [M]⁺ Molecular Ion
181 [M-OH]⁺ Loss of hydroxyl radical
180 [M-H₂O]⁺ Loss of water
168 [M-NO]⁺ Loss of nitric oxide
152 [M-NO₂]⁺ Loss of nitro group

Fragmentation patterns are based on typical behavior of dinitrophenol compounds. chemicalbook.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles are determined.

The crystal structure of this compound has been determined and reveals a monoclinic crystal system belonging to the space group P2₁/n. researchgate.net The analysis confirms the planar nature of the benzene ring. The nitro groups are slightly twisted out of the plane of the benzene ring. The crystal packing is stabilized by intermolecular interactions. Crucially, the crystallographic data confirms the presence of the intramolecular hydrogen bond between the phenolic proton and the oxygen atom of the C2-nitro group, a feature also suggested by NMR data. researchgate.net

Table 3: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₇H₆N₂O₅
Crystal System Monoclinic
Space Group P2₁/n (No. 14)
a (Å) 9.5931(16)
b (Å) 17.332(3)
c (Å) 9.8989(14)
β (°) 94.902(5)
Volume (ų) 1639.9(4)
Z (molecules/unit cell) 8
Temperature (K) 170

Data from He, J. et al. (2021), Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net

Quantum Chemical Studies on Electronic Distribution and Bonding Characteristics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure and properties of molecules. scholarsresearchlibrary.comchemmethod.com These theoretical studies provide insights into electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds, which are difficult to observe directly through experimental means.

For this compound, DFT calculations would be performed to optimize the molecular geometry and calculate various electronic descriptors. The presence of three different functional groups—hydroxyl (-OH), methyl (-CH₃), and two nitro (-NO₂) groups—creates a complex electronic environment. The two nitro groups are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic ring and decrease the energies of the molecular orbitals. Conversely, the hydroxyl and methyl groups are electron-donating, pushing electron density into the ring.

This electronic push-pull system governs the molecule's properties. The electron-withdrawing nitro groups make the phenolic proton more acidic compared to phenol (B47542) itself. The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, while the LUMO is anticipated to be distributed over the nitro groups and the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.com Such calculations, often performed with functionals like B3LYP and basis sets such as 6-31G*, provide a quantitative framework for understanding the molecule's bonding characteristics and predicting its reactivity. scholarsresearchlibrary.com

Chemical Reactivity and Degradation Mechanisms of 3 Methyl 2,6 Dinitrophenol

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of 3-Methyl-2,6-dinitrophenol (B11957059) is a complex process involving multiple steps and the formation of various gaseous and solid products. Its inherent instability upon heating is a significant characteristic, with the potential for explosive decomposition under certain conditions such as shock or friction. tcichemicals.com

Reactive Molecular Dynamics Simulations of Pyrolysis Processes

Reactive molecular dynamics (ReaxFF MD) simulations have been employed to investigate the pyrolysis of this compound (MDNP) at an atomic level. acs.orgresearchgate.netacs.orgacs.org These simulations provide insights into the initial decomposition mechanisms and the subsequent reaction pathways. Studies have shown that the decomposition mechanism of MDNP can be effectively simulated using the ReaxFF force field. researchgate.netresearchgate.net

Kinetic analysis based on MD simulations allows for the determination of activation energies and reaction rates. For example, simulations of other energetic materials have calculated activation energies for decomposition, which are crucial for assessing thermal stability. nih.gov The increase in crystal density has been shown to accelerate the decomposition of related compounds. nih.gov

Identification and Evolution of Gaseous and Solid Decomposition Products

The thermal decomposition of this compound and related nitroaromatic compounds yields a variety of gaseous and solid products. Experimental techniques such as thermogravimetry coupled with Fourier-transform infrared spectroscopy and mass spectrometry (TG-FTIR-MS) are used to identify these products in real-time. nih.govmdpi.com

For similar compounds like 2,4-dinitroanisole (B92663) (DNAN), the major gaseous products identified during thermal decomposition include carbon monoxide (CO), carbon dioxide (CO₂), nitrous oxide (N₂O), and methanol (B129727) (CH₃OH). nih.gov Mass spectrometry analysis of DNAN decomposition also revealed characteristic peaks corresponding to m/z = 30 (NO), 46 (NO₂), 107, 127, 141, and 142, indicating the presence of various nitrogen-containing fragments and larger molecular ions. nih.gov In the case of another related compound, Bis-(dimethylglyoximato) nickel(II), the main gaseous products were identified as H₂O, NH₃, N₂O, CO, and HCN. mdpi.com

Reactive molecular dynamics simulations also predict the evolution of decomposition products. For MDNP, simulations track the formation of various small molecules over time. researchgate.net In simulations of other energetic materials like NONA (2,2',2'',4,4',4'',6,6',6''-nonanitro-1,1':3',1''-terphenyl), the final gaseous products are identified as CO₂, N₂, and H₂O. nih.gov The formation of solid products, primarily carbon-containing clusters or graphitic carbon, is also a significant outcome of the pyrolysis of nitroaromatic compounds, particularly at lower temperatures. researchgate.netnih.gov

Table 1: Gaseous Products Identified in the Thermal Decomposition of Related Nitroaromatic Compounds

CompoundGaseous ProductsAnalytical Technique
2,4-Dinitroanisole (DNAN)CO, CO₂, N₂O, CH₃OH, NO, NO₂TG-FTIR-MS
Bis-(dimethylglyoximato) nickel(II)H₂O, NH₃, N₂O, CO, HCNTG-DSC-FTIR-MS
NONACO₂, N₂, H₂OReaxFF MD Simulation

Photochemical Transformation Processes in Aqueous and Atmospheric Phases

Nitrophenols, including this compound, are subject to photochemical transformations in both aqueous and atmospheric environments. These processes are driven by the absorption of solar radiation and can lead to the formation of various products, influencing their environmental persistence and impact.

In the atmosphere, nitrophenols can exist in the gas phase, in aqueous droplets (like fog and clouds), and adsorbed onto particulate matter. unito.itsdu.edu.cn Their distribution between these phases depends on their volatility and solubility. Less volatile compounds like 2,4-dinitrophenol (B41442) are more commonly found in the aqueous phase and on particles. unito.it The photochemical reactions of aromatic hydrocarbons with nitrogen oxides (NOx) in the air can lead to the formation of dinitrophenols, including 2,6-DNP. cdc.govmdpi.com

The photolysis of ortho-nitrophenols in the gas phase is a known source of gaseous nitrous acid (HONO). unito.it In aqueous solutions, the irradiation of nitrophenols can also lead to the production of nitrite (B80452) and HONO. unito.itacs.org This process is particularly significant for para-nitrophenols, where the less sterically hindered nitro group is more easily released. acs.org The quantum yields for nitrite/HONO formation from various nitrophenols in aqueous solution are typically in the range of 10⁻⁵ to 10⁻⁴. acs.org Besides nitrite release, photoreduction to nitroso compounds and the formation of intermediates without nitrogen atoms have also been observed. unito.it The presence of other substances in atmospheric water, such as dissolved organic matter, can influence the rates and pathways of these photochemical reactions.

Oxidative and Reductive Chemical Transformations

This compound can undergo both oxidative and reductive transformations, which are important degradation pathways in various environmental and biological systems.

Oxidative degradation can be initiated by strong oxidizing agents. For instance, the Elbs peroxydisulfate (B1198043) oxidation is a method used to hydroxylate phenols. In the case of 2,6-dinitrophenol (B26339), this reaction yields 2,6-dinitrohydroquinone. beilstein-journals.org In the atmosphere, the primary oxidant is the hydroxyl radical (OH). While direct data for this compound is scarce, the reaction rates of related nitrophenols with OH radicals have been estimated, suggesting that this is a potential, albeit perhaps not dominant, degradation pathway. cdc.gov

Reductive transformations of the nitro groups are a common fate for dinitrophenols. These reactions can occur under both abiotic and biotic conditions. For example, 2,6-dinitrophenol can be electrochemically reduced to 2,6-diaminophenol. mdpi.com This process involves the transfer of electrons to the nitro groups, leading to their conversion to amino groups. mdpi.com In biological systems, microorganisms can mediate the reduction of dinitrophenols. For instance, Rhodococcus erythropolis has been shown to reductively eliminate a nitrite group from 2-amino-4,6-dinitrophenol. nih.gov The reduction of one nitro group can lead to the formation of aminonitrophenols, which may be further transformed.

Stability and Reactivity under Diverse Environmental Conditions

The stability and reactivity of this compound in the environment are governed by a combination of its intrinsic chemical properties and the specific conditions of the environmental compartment (e.g., soil, water, air).

The compound is a solid at room temperature with a melting point of approximately 80-88°C. tcichemicals.comchemicalbook.com It has very low solubility in water. chemicalbook.com Its low vapor pressure suggests that it is not likely to volatilize significantly from water or soil. tcichemicals.comcdc.gov

In soil, the mobility of dinitrophenols is influenced by soil properties such as pH, organic matter content, and clay content. cdc.gov Their mobility generally decreases in acidic soils with high organic matter and clay content due to increased adsorption. cdc.gov Conversely, in more basic soils, the ionized form is more water-soluble and can leach more readily into groundwater. cdc.gov Biodegradation is considered a significant process for the removal of dinitrophenols from both soil and water. cdc.gov

Biogeochemical Fate and Environmental Transformation of 3 Methyl 2,6 Dinitrophenol

Occurrence and Distribution in Various Environmental Compartments

The environmental distribution of 3-Methyl-2,6-dinitrophenol (B11957059) is governed by its physicochemical properties and its interactions with different environmental media. While it has low volatility, its presence has been detected in the atmosphere, water, and soil, indicating its potential for transport and partitioning across these environments. nih.govcdc.gov

Atmospheric Presence in Gas and Particulate Phases

This compound can enter the atmosphere through direct emissions and secondary formation from precursor pollutants like toluene (B28343) and 2-methylphenol reacting with nitrogen oxides. canada.cacanada.ca Its presence in the atmosphere is distributed between the gaseous and particulate phases, a partitioning that is influenced by environmental conditions such as temperature. nih.gov

Based on its vapor pressure, models predict that at temperatures around 25°C, this compound is expected to exist predominantly as a vapor. However, at lower temperatures (below 20°C), it is predicted to be present in both the vapor and particulate phases. nih.gov Some research suggests that dinitrocresols in the atmosphere exist mainly in an aerosol or particulate form. cdc.gov This partitioning is significant as it affects the compound's atmospheric transport and removal mechanisms. Particulate-bound compounds are more efficiently removed by wet and dry deposition (rain and snow) than gaseous compounds. cdc.govcdc.gov The detection of DNOC in rainwater confirms that precipitation is an important removal process, transferring the compound from the atmosphere to terrestrial and aquatic systems. cdc.gov

While extensive monitoring data for this compound in the Canadian atmosphere is lacking, European studies have detected it in both air and precipitation. canada.ca For instance, a mean concentration of 4.2 µg/L was found in cloudwater in northern Germany. canada.ca In another study in Switzerland, the concentration of DNOC in the air was estimated to be 0.05 µg/m³ based on its concentration in rainwater. cdc.gov A study conducted in Strasbourg, France, included 2,6-dinitropcresol (an isomer) in its analysis of atmospheric nitrophenols in both gas and particle phases. nih.gov

Atmospheric Occurrence of Dinitrocresols
LocationMediumConcentrationPhase Information
Northern GermanyCloudwater4.2 µg/L (mean)Aqueous phase (from atmospheric deposition)
Dübendorf, SwitzerlandAir (estimated)0.05 µg/m³Presumed mixed gas/particulate
General AtmosphereAirNot specifiedPredicted to exist as vapor at 25°C; mixed phase below 20°C. nih.gov

Aquatic and Soil Contamination Profiles

This compound enters aquatic and soil environments through various pathways, including runoff from treated agricultural lands, industrial effluents, and atmospheric deposition. cdc.gov Once in these environments, its fate is determined by processes such as sorption, leaching, and biodegradation.

In aquatic systems, DNOC is highly soluble in water and its toxicity is pH-dependent, with acidic solutions being more toxic. cdc.gov It is considered more harmful to plankton and microorganisms than to fish. cdc.gov Due to its potential to sorb to clay minerals and organic matter, a portion of DNOC can be transferred from the water column to sediment. canada.cacdc.gov The half-life of DNOC in surface water is estimated to be between 3 to 5 weeks, though it can be much longer under certain conditions. ilo.org

In the soil, this compound is expected to be mobile. ilo.org However, its persistence can vary significantly, with reported disappearance times ranging from 14 hours to 2 months. canada.ca The primary process for its removal from soil is believed to be biodegradation. nih.gov The compound has been identified at numerous hazardous waste sites, indicating its persistence in certain soil environments. For instance, 4,6-Dinitro-o-cresol (B1670846) has been found at 56 of the 1,854 hazardous waste sites on the EPA National Priorities List. nih.gov

Microbial Biodegradation Mechanisms

The microbial breakdown of this compound is a key process in its environmental detoxification. Various microorganisms have been shown to degrade this compound under both aerobic and anaerobic conditions, employing different metabolic pathways and enzymatic systems.

Aerobic Degradation Pathways and Metabolite Characterization

Under aerobic conditions, several bacterial species, including those from the genera Pseudomonas, Corynebacterium (now reclassified as Arthrobacter), and Azotobacter, have demonstrated the ability to degrade this compound. nih.gov A mixed culture of microorganisms isolated from contaminated soil and activated sludge was also shown to utilize DNOC as a sole source of carbon, nitrogen, and energy. inchem.org

The aerobic degradation of DNOC can proceed through two main initial pathways:

Reductive Pathway : This involves the sequential reduction of the nitro groups to amino groups. The initial reduction typically occurs at the nitro group at position 6, forming 6-amino-4-nitro-o-cresol . This can be further acetylated to 6-acetamido-4-nitro-o-cresol . nih.govcanada.ca A second reduction can lead to the formation of 4,6-diamino-o-cresol . cdc.gov

Oxidative Pathway : This pathway involves the replacement of the nitro groups with hydroxyl groups, leading to the formation of intermediates such as 2-methyl-6-nitro-catechol and eventually 2,3,5-trihydroxytoluene . nih.gov This can be followed by the cleavage of the aromatic ring. nih.gov Another mechanism involves the release of the nitro groups as nitrite (B80452) ions, as observed in Arthrobacter simplex. nih.gov

Complete mineralization has been observed, with studies showing the release of 65% to 84% of the substrate nitrogen as nitrate (B79036) and 61% of the carbon from labeled DNOC as CO₂. inchem.org

Key Aerobic Metabolites of this compound
MetaboliteFormation PathwayReference
6-Amino-4-nitro-o-cresolReduction of the C6-nitro group nih.govcanada.ca
6-Acetamido-4-nitro-o-cresolAcetylation of 6-amino-4-nitro-o-cresol nih.gov
4-Amino-6-nitro-o-cresolReduction of the C4-nitro group ilo.org
2-Methyl-6-nitro-catecholReplacement of a nitro group with a hydroxyl group nih.gov
2,3,5-TrihydroxytolueneSuccessive replacement of nitro groups with hydroxyl groups nih.gov
4,6-Diamino-o-cresolReduction of both nitro groups cdc.gov

Anaerobic Transformation Processes

The transformation of this compound under anaerobic conditions appears to be more limited than under aerobic conditions. Studies have shown that DNOC is generally resistant to anaerobic biodegradation under methanogenic conditions when it is the sole carbon source. nih.govcopernicus.org

However, anaerobic transformation can occur through co-metabolism, where the degradation of DNOC is dependent on the presence of a readily biodegradable co-substrate, such as sucrose. canada.cacopernicus.org In such cases, a significant conversion of DNOC (95-100%) can be achieved. canada.ca The initial step in the anaerobic pathway is typically the reduction of a nitro group. For example, Rhizobium leguminosarum has been shown to reduce DNOC to 3-amino-5-nitro-o-cresol in the early stages of degradation. canada.ca The yeast Saccharomyces cerevisiae has also been investigated for the bioremediation of DNOC under anaerobic or low-oxygen conditions. pan-europe.info While complete mineralization is less common anaerobically, these reductive transformations can lead to less toxic intermediates that may be more amenable to subsequent aerobic degradation. canada.ca

Enzymatic Systems Involved in Nitro Group Reduction and Ring Cleavage

The microbial degradation of this compound is facilitated by specific enzymes that catalyze the key transformation steps.

Nitro Group Reduction : The reduction of the nitro groups on the aromatic ring is a critical step in both aerobic and anaerobic pathways. This reaction is catalyzed by a class of enzymes known as nitroreductases . canada.carsc.org These enzymes are widespread in bacteria, fungi, and plants. rsc.org The involvement of nitroreductase in the transformation of DNOC is supported by studies showing that the mutagenic response of the compound in the Ames test is significantly reduced in bacterial strains deficient in this enzyme. nih.gov

Ring Cleavage : Following the initial modifications of the nitro groups or their replacement, the aromatic ring is opened, leading to further degradation. This ring cleavage is carried out by dioxygenase and monooxygenase enzymes. rsc.org For instance, bacterial oxidative pathways for related compounds like dinitrophenol and nitrotoluene involve flavin monooxygenase and dioxygenase-mediated nitrite release. rsc.org While the specific dioxygenases for DNOC are not as well-characterized as for other nitroaromatics, it is known that Pseudomonas sp. can biodegrade DNOC via ring cleavage. nih.gov In a related compound, 2,6-dinitrotoluene (B127279), a dioxygenase enzyme converts it to 3-methyl-4-nitrocatechol, which is then a substrate for an extradiol ring-cleavage enzyme. It is plausible that similar enzymatic systems are involved in the degradation of this compound.

Environmental Mobility and Adsorption-Desorption Dynamics in Soil and Sediments

No specific data on the environmental mobility or adsorption-desorption coefficients (such as Koc or Kd) for this compound were found in the reviewed literature. Research on related dinitrophenol compounds suggests that soil characteristics play a crucial role in their environmental movement. cdc.gov

Bioavailability and Environmental Persistence Considerations

There is no specific information available regarding the bioavailability or environmental persistence (e.g., half-life in different media) of this compound. For the general class of dinitrophenols, bioconcentration in aquatic organisms is not expected to be significant. cdc.gov Studies on the related compound DNOC indicate it is not persistent in soil but is persistent in water and air. canada.caherts.ac.uk

Due to the absence of direct research, no data tables can be generated for this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methyl 2,6 Dinitrophenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 3-Methyl-2,6-dinitrophenol (B11957059), providing the necessary separation from complex sample constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of phenolic compounds like this compound by GC can be challenging due to their polarity and potential for thermal degradation. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

Common derivatization agents for phenols include silylating agents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and alkylating agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.govnih.gov For instance, a method using MTBSTFA for the analysis of 20 phenolic compounds, including this compound, in atmospheric samples has been developed. researchgate.net In this method, samples are extracted, and the extracts are derivatized at 80°C for one hour. researchgate.net The resulting tert-butyldimethylsilyl (TBDMS) derivatives are then analyzed by GC-MS in selected ion monitoring (SIM) mode, which offers high specificity and sensitivity. researchgate.net The mass spectra of these derivatives typically show a characteristic ion at [M-57]+, corresponding to the loss of a tert-butyl group, which is useful for confirmation. researchgate.netresearchgate.net

Another approach involves methylation using diazomethane or derivatization with PFBBr. epa.gov While effective for many phenols, it has been noted that 2-methyl-4,6-dinitrophenol may not efficiently derivatize with PFBBr. epa.govsynectics.net Therefore, the choice of derivatization agent is critical and depends on the specific analytes of interest. nih.gov

Table 1: GC-MS Derivatization Strategies for this compound
Derivatization AgentDerivative FormedKey FeaturesReference
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS) etherProduces specific [M-57]+ ion, suitable for SIM mode. researchgate.netresearchgate.net
DiazomethaneMethylated phenol (B47542) (anisole)A common alkylating agent. epa.gov
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl etherMay have limited reactivity with 2-methyl-4,6-dinitrophenol. epa.govsynectics.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices such as water, soil, and biological fluids. mdpi.comoup.com This method avoids the need for derivatization, simplifying sample preparation. oup.com

A multi-residue LC-MS/MS method has been described for the rapid and robust quantification of over 400 pesticides, including 2-methyl-4,6-dinitrophenol (DNOC), in wine. thermofisher.com This method utilizes a triple quadrupole mass spectrometer and allows for direct injection of small sample volumes, increasing throughput and robustness. thermofisher.com Similarly, an HPLC-APCI-MS/MS (High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) method was developed for monitoring nitrophenols in the atmosphere, demonstrating the versatility of LC-MS techniques. rsc.org

For the analysis of phenolic compounds in water, a sequential solid-phase extraction (SPE) followed by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been employed. This approach allows for the determination of a wide range of polar pollutants, with 2-methyl-4,6-dinitrophenol being one of the target analytes. The use of different ionization modes, such as negative electrospray ionization, can enhance the sensitivity for acidic compounds like dinitrophenols. thermofisher.com

Table 2: LC-MS/MS Methods for this compound Analysis
TechniqueMatrixKey FeaturesReference
LC-MS/MSWineMulti-residue analysis of >400 pesticides, high throughput. thermofisher.com
HPLC-APCI-MS/MSAtmosphereMonitors both gas and particle phase nitrophenols. rsc.org
LC-ESI-MSWaterSequential SPE for multi-component analysis of polar pollutants.
LC-MS-MSBiological FluidsAnalysis of DNP and its metabolites in fatal poisoning cases. oup.com

Electrochemical Sensing Platforms and Voltammetric Approaches

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of this compound. These methods are based on the electrochemical reduction or oxidation of the nitro groups on the phenol ring. Differential pulse voltammetry (DPV) is a particularly effective technique for this purpose. mdpi.comnih.gov

Recent research has focused on the development of modified electrodes to enhance the sensitivity and selectivity of detection. For instance, a sensor using a glassy carbon electrode (GCE) modified with PbO-doped ZnO microstructures has been developed for the detection of 2,6-dinitrophenol (B26339). mdpi.com This sensor demonstrated a linear response in the micromolar concentration range. mdpi.com Another study reported a flow-through chronoamperometric sensor based on a pillar researchgate.netarene quinone derivative for the determination of various nitrophenols, including 2,6-dinitrophenol, with a low limit of detection in the nanomolar range. chimicatechnoacta.ru Furthermore, silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites have been used to fabricate a GCE for the efficient detection of 2,6-dinitrophenol, achieving a low limit of detection. mdpi.com The use of mesoporous silica (B1680970) (MCM-41) modified electrodes has also shown high sensitivity for various nitroaromatic compounds. acs.org

Spectroscopic Analysis for Environmental Monitoring and Trace Detection

Spectroscopic methods, particularly UV-Vis spectrophotometry, can be utilized for the determination of this compound, especially after appropriate sample preparation and separation. A chromogenic assay has been developed for high-throughput screening that releases 2-chloro-4-nitrophenol, which can be measured by UV absorption. nih.gov While not directly measuring this compound, this illustrates the principle of using spectroscopic detection in related analytical systems. More directly, spectrophotometric methods have been applied for the determination of 4,6-dinitro-o-cresol (B1670846) (DNOC) in soil and lemon juice. researchgate.net

Development of High-Throughput and Miniaturized Analytical Systems

There is a growing trend towards the development of high-throughput and miniaturized analytical systems for environmental analysis. unifi.itspectroscopyonline.com These systems aim to reduce analysis time, solvent consumption, and cost while increasing sample throughput. spectroscopyonline.com High-throughput methods often involve the use of advanced UHPLC (Ultra-High-Performance Liquid Chromatography) systems and columns that allow for rapid separations. thermofisher.com For example, a UHPLC method using a pentafluorophenyl (PFP) column has been shown to provide excellent selectivity for positional isomers of substituted phenols. thermofisher.com

Miniaturization involves the development of "lab-on-a-chip" or micro-total-analytical systems (µTAS) that integrate sample preparation, separation, and detection on a single small device. spectroscopyonline.comunizg.hrcapes.gov.br These systems utilize microfluidics to handle very small sample volumes. spectroscopyonline.com While the application of fully integrated µTAS for the routine analysis of this compound is still an area of active research, the development of miniaturized detectors and components is a significant step in this direction. nih.gov

Sample Preparation Protocols for Diverse Environmental Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of sample preparation technique depends on the matrix (e.g., water, soil, air) and the subsequent analytical method.

For water samples, solid-phase extraction (SPE) is a commonly used technique. epa.gov EPA Method 528, for instance, describes the determination of phenols in drinking water using SPE with a modified polystyrene divinylbenzene (B73037) sorbent, followed by GC/MS analysis. epa.gov Liquid-liquid extraction (LLE) is another option, often used in standardized methods like EPA Method 8041A. gov.bc.camdpi.com Dynamic liquid-liquid-liquid microextraction (LLLME) has also been explored for the preconcentration of nitrophenols from water samples. researchgate.net

For solid samples like soil, extraction is typically performed using a suitable solvent. gcms.cz For example, soil samples can be extracted with methylene (B1212753) chloride followed by vortexing and centrifugation. gcms.cz Plant samples may require homogenization before extraction. gcms.cz

For air samples, a common method involves using a high-volume sampler with a glass fiber filter to collect the particulate phase and a resin like XAD-2 to trap the gas phase. researchgate.net The collected fractions are then typically extracted using a technique like Soxhlet extraction. researchgate.net

Table 3: Sample Preparation Protocols for this compound
MatrixSample Preparation TechniqueKey FeaturesReference
WaterSolid-Phase Extraction (SPE)Uses sorbents like polystyrene divinylbenzene; suitable for concentrating analytes. epa.gov
WaterLiquid-Liquid Extraction (LLE)A classic extraction technique using an immiscible solvent. gov.bc.ca
WaterDynamic Liquid-Liquid-Liquid Microextraction (LLLME)A miniaturized extraction technique for high enrichment factors. researchgate.net
SoilSolvent ExtractionTypically uses solvents like methylene chloride. gcms.cz
AirHigh-Volume Sampling with Filter and ResinSeparates particulate and gas phases for individual analysis. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Methyl 2,6 Dinitrophenol

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-methyl-2,6-dinitrophenol (B11957059), DFT calculations, such as those at the B3LYP/6-311++G level, are employed to predict a range of molecular properties. nih.gov These include optimized molecular geometry, bond dissociation energies (BDEs), and molecular surface electrostatic potentials, which are crucial for evaluating the compound's sensitivity and reactivity. nih.gov

Theoretical calculations of properties like the heat of formation (HOF), density (ρ), and detonation performance (including detonation energy, pressure, and velocity) can be estimated using DFT. nih.gov For instance, studies on related dinitrophenol compounds use DFT to understand intermolecular interactions, revealing that local polarity differences caused by nitro and hydroxyl groups lead to variations in hydrogen bond distribution with water molecules. epj.orgresearchgate.net Such calculations are vital for predicting how the molecule will behave in different chemical environments.

DFT is also instrumental in predicting spectroscopic data. Computational studies have successfully been used to calculate 1H and 13C NMR chemical shifts for similar phenolic compounds, showing good correlation with experimental data. redalyc.org This demonstrates the utility of DFT in confirming molecular structures and understanding the influence of substituents on electronic properties. redalyc.org Furthermore, DFT-based reactivity indices, such as electrophilicity and nucleophilicity, offer a semi-quantitative understanding of the organic reactivity of such compounds. mdpi.com

Molecular Dynamics Simulations for Understanding Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound and related compounds, MD simulations provide valuable information on their behavior in various phases and their interactions with other molecules.

Reactive molecular dynamics simulations, utilizing force fields like ReaxFF, have been used to model the thermal decomposition of this compound (also referred to as MDNP in some literature). researchgate.net These simulations can elucidate the decomposition mechanisms and the evolution of main products over time at different heating rates. researchgate.net For example, at various heating rates, the primary final products of decomposition are identified as N2, CO2, H2O, H2, and NH3. researchgate.net

MD simulations are also employed to study the interactions of dinitrophenols with their environment, such as in aqueous solutions. Studies on 2,4-dinitrophenol (B41442) in water have shown that high temperatures can disrupt the hydrogen bonds between the dinitrophenol and water molecules, leading to a less stable and looser cluster structure. epj.orgresearchgate.net Furthermore, MD simulations have been used to investigate the adsorption of nitrophenols onto materials like graphene, revealing that hydrogen bonding and van der Waals interactions contribute to the stability of the adsorbate-adsorbent pairs. chemmethod.com In the study of dinoseb, a related dinitrophenol, MD simulations helped to understand its high affinity for the hydrophobic region of lipid bilayers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. ecetoc.org These models are essential for predicting the environmental fate and toxicological effects of compounds like this compound.

QSAR analysis has been applied to diverse sets of nitroaromatic compounds to predict their toxicity against organisms such as Tetrahymena pyriformis. nih.gov By dividing datasets based on putative mechanisms of toxicity, QSAR models can elucidate the effects of different substituents on toxicity and differentiate compounds based on their probable modes of action. nih.gov For nitroaromatics, factors like the mutual influence of substituents on the benzene (B151609) ring play a determining role in toxicity variation. nih.gov

The development of QSARs involves measuring a specific endpoint, such as toxicity or biodegradability, for a range of chemicals and then calculating or measuring a physicochemical property (the descriptor). ecetoc.org For substituted phenols, QSAR models have been developed to predict properties like the acid dissociation constant (pKa) from calculated atomic charges, with various quantum mechanical methods being evaluated for their predictive accuracy. acs.org The environmental fate of nitroaromatic compounds, including their hydrolysis and reduction rates, can also be estimated using QSAR models, which often rely on parameters like Hammett sigma constants. epa.gov

Table 1: Example of QSAR Data for Nitroaromatic Compounds

Compound Log (IGC50)^-1 (mM)
3-Methyl-2,4-dinitrophenol (B162702) 1.38
3,5-Dinitro-p-cresol 1.01
3-Methyl-4,6-dinitrophenol 1.57

Data from a study on the toxicity of nitroaromatics against Tetrahymena pyriformis. nih.gov

Theoretical Studies of Uncoupling Mechanisms at the Molecular Level

Theoretical studies play a crucial role in elucidating the molecular mechanisms by which dinitrophenols, including this compound, act as uncouplers of oxidative phosphorylation in mitochondria. These compounds function as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. actanaturae.ru

The classical understanding is that uncouplers like 2,4-dinitrophenol (DNP) increase the proton current through the lipid portion of the mitochondrial membrane. actanaturae.ru However, theoretical and experimental evidence suggests a more complex interaction involving mitochondrial proteins. actanaturae.ru The sensitivity of DNP's uncoupling action to inhibitors of the adenine (B156593) nucleotide translocase (ANT) points to the involvement of this and other mitochondrial proteins. mdpi.com

Molecular dynamics simulations have been used to investigate the binding of DNP to specific amino acid residues within mitochondrial proteins. mdpi.com For example, simulations have shown that DNP can bind to arginine 79 of ANT1, and that this interaction is crucial for the enhanced protonophoric effect of DNP. mdpi.com Theoretical models also help to differentiate between the actions of various uncoupling and decoupling agents by considering their distribution between the mitochondrial membrane and the aqueous volume. nih.gov These studies contribute to a more refined understanding of the chemiosmotic theory, suggesting localized zones of uncoupling within the mitochondria. nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
2,4-Dinitrophenol
Dinoseb
3-Methyl-2,4-dinitrophenol
3,5-Dinitro-p-cresol
3-Methyl-4,6-dinitrophenol
Adenine Nucleotide Translocase
2,4,6-trinitrotoluene (B92697)
Hexanitrobibenzyl
Hexanitrostilbene (B7817115)
2-nitrophenol
2,5-dinitrophenol
2,4,6-trinitrophenol
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone
Lauric acid
Palmitic acid
α,ω-tetradecanedioic acid
α,ω-hexadecanedioic acid
2-diazo-4,6-dinitrophenol
4-Hydroxy-3-(3'-methyl-2'-butenyl)acetophenone
4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone
Benzaldehyde
Water
Nitrogen
Carbon dioxide
Hydrogen

Academic Research Applications and Broader Scientific Implications of 3 Methyl 2,6 Dinitrophenol

Utility as a Biochemical Probe in Uncoupling Oxidative Phosphorylation

3-Methyl-2,6-dinitrophenol (B11957059), a member of the dinitrophenol family, serves as a significant tool in biochemical research, primarily for its action as an uncoupling agent of oxidative phosphorylation. bch.roresearchgate.net Dinitrophenols are classic protonophores, meaning they are lipid-soluble weak acids capable of shuttling protons across biological membranes, particularly the inner mitochondrial membrane. vetmeduni.ac.atwikipedia.orgwikipedia.org

The fundamental mechanism involves the dissipation of the proton motive force. wikipedia.org In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. oup.comoup.com This gradient is the driving force for ATP synthase to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. researchgate.netnih.gov this compound disrupts this process. In its protonated (undissociated) form, it diffuses across the inner mitochondrial membrane into the more alkaline matrix. wikipedia.org Once in the matrix, it releases its proton, and the resulting anionic form is driven back to the intermembrane space by the membrane potential. wikipedia.org This cycle effectively creates a "proton leak," dissipating the gradient as heat instead of harnessing its energy for ATP synthesis. wikipedia.org

This uncoupling action makes it a valuable probe for studying mitochondrial function and energy metabolism. By observing the effects of controlled uncoupling, researchers can investigate the regulation of cellular respiration, the consequences of ATP depletion, and the mechanisms of heat generation (thermogenesis). oup.comnih.gov The inhibition of ATP formation is a key outcome of this uncoupling process. bch.roresearchgate.net While dinitrophenols like 2,4-dinitrophenol (B41442) (DNP) have been studied extensively, the principles of their uncoupling activity are broadly applicable to isomers like this compound. wikipedia.orgnih.gov Recent studies suggest that the uncoupling action of protonophores like DNP is not purely a protein-independent process but is significantly dependent on mitochondrial proteins such as the ADP/ATP carrier (AAC) and uncoupling protein 1 (UCP1). vetmeduni.ac.at

Table 1: Effects of Dinitrophenol Uncoupling on Mitochondrial Processes

Cellular ProcessEffect of Uncoupling by DinitrophenolsReference
Proton Gradient Dissipated across the inner mitochondrial membrane. wikipedia.org
ATP Synthesis Inhibited or significantly reduced. bch.roresearchgate.net
Oxygen Consumption Stimulated as the electron transport chain attempts to maintain the proton gradient. nih.gov
Heat Production Increased as the energy from the proton gradient is lost as heat. wikipedia.org
Mitochondrial Membrane Potential Decreased or collapsed. nih.gov

Insights into Environmental Contaminant Behavior and Remediation Strategies

Nitroaromatic compounds, including dinitrocresols like this compound and its isomers (e.g., 4,6-dinitro-o-cresol (B1670846) or DNOC), are recognized as significant environmental contaminants. bch.roresearchgate.net Their presence in the environment is largely due to their use as pesticides (insecticides, fungicides, herbicides), in the synthesis of dyes, and as byproducts of industrial manufacturing and explosives. bch.rocdc.govnih.gov These compounds can persist in soil and groundwater, posing risks to ecosystems. bch.robch.ro

Research into the environmental fate of this compound and related compounds focuses on their transformation and removal. Biodegradation has emerged as a key process for their destruction in soil and water. cdc.govnih.gov Various microorganisms have been shown to degrade dinitrophenols. For instance, mixed cultures isolated from contaminated soil and activated sludge can aerobically decompose DNOC, using it as a source of carbon and nitrogen. nih.gov In such processes, a significant portion of the substrate's nitrogen is released as nitrate (B79036). nih.gov However, the degradation can be inhibited at higher concentrations of the dinitrocresol, likely due to its uncoupling effect on the microorganisms' own metabolic energy production. nih.gov

Bioremediation strategies are being actively investigated. The yeast Saccharomyces cerevisiae has been proposed as a cost-effective agent for the bioremediation of dinitrophenol-contaminated environments due to its ability to both biodegrade and bioaccumulate these compounds. bch.robch.ro Studies have demonstrated that yeast suspensions can effectively reduce the concentration of DNOC in solutions. bch.ro Other bacterial strains, such as Sphingomonas sp. UG30, have shown the ability to metabolize certain dinitrocresols, liberating nitrite (B80452) in the process. nih.gov

In addition to bioremediation, other techniques are being explored:

Phytoremediation : This method uses plants to decontaminate soil. bch.roscireports.com.ua While microbial degradation is often preferred for dinitrophenols, phytoremediation is considered a promising approach for other types of pollutants. bch.ro

Chemical Oxidation : Advanced oxidation processes, such as ozonation and Fenton treatment (using hydrogen peroxide and an iron catalyst), have proven effective in degrading dinitrophenols in water and soil. cdc.govttu.ee These methods can break down the aromatic ring structure, reducing the toxicity of the contaminants. ttu.ee

Table 2: Remediation Approaches for Dinitrocresol Contamination

Remediation StrategyDescriptionKey FindingsReferences
Bioremediation (Bacteria) Use of mixed or pure bacterial cultures to metabolize the contaminant.A mixed culture degraded DNOC, releasing 65-84% of its nitrogen as nitrate. nih.gov
Bioremediation (Yeast) Use of Saccharomyces cerevisiae to biodegrade and bioaccumulate the contaminant.Yeast suspensions (5g/L) treated 10⁻³ M to 10⁻² M solutions of DNOC over one week. bch.ro
Phytoremediation Use of plants to absorb and break down contaminants.Considered a viable option for various soil pollutants. bch.roscireports.com.ua
Chemical Oxidation (Fenton) Treatment with ferrous ions and hydrogen peroxide to destroy organic molecules.Over 90% of nitrophenol was destroyed in under 7 hours with no aromatic byproducts detected. cdc.gov

Contributions to the Understanding of Nitroaromatic Compound Reactivity and Transformation

The study of this compound and its isomers provides critical insights into the chemical reactivity and transformation pathways of the broader class of nitroaromatic compounds. nih.gov The presence of multiple strong electron-withdrawing nitro (-NO₂) groups, along with the methyl (-CH₃) and hydroxyl (-OH) groups, dictates the molecule's chemical behavior. solubilityofthings.com

Key aspects of its reactivity include:

Electron-Deficient Aromatic Ring : The nitro groups make the benzene (B151609) ring highly electron-deficient. This deactivation makes the ring less susceptible to electrophilic substitution but more reactive towards nucleophilic attack. nih.govsolubilityofthings.com

Acidity : The electron-withdrawing nature of the nitro groups increases the acidity of the phenolic hydroxyl group, making it a stronger acid than phenol (B47542) itself. solubilityofthings.com

Degradation Pathways : Research on the degradation of related compounds like 2,6-dinitrotoluene (B127279) (2,6-DNT) reveals common transformation pathways. A typical initial step is a dioxygenation reaction that adds two hydroxyl groups to the ring and releases a nitrite ion, forming an intermediate like 3-methyl-4-nitrocatechol. dtic.milnih.gov This catechol derivative is then susceptible to ring cleavage, breaking down the aromatic structure. dtic.mil

Isomeric Effects : The specific arrangement of substituent groups on the aromatic ring significantly influences reactivity and biodegradability. For example, a mixed microbial culture capable of degrading 4,6-dinitro-o-cresol (an isomer) could not metabolize 2,6-dinitrophenol (B26339), highlighting the importance of substituent positioning. nih.gov

Reaction molecular dynamics simulations have been used to model the thermal decomposition of this compound (MDNP), providing a theoretical understanding of the evolution of its decomposition products over time at high temperatures. researchgate.net These studies contribute to a fundamental understanding of the stability and reaction mechanisms of nitroaromatic compounds under energetic conditions.

Applications in Chemical Synthesis as an Intermediate

This compound and related dinitrophenols are valuable intermediates in the chemical industry. cdc.gov They serve as starting materials for the production of a range of other chemicals.

Dyes and pH Indicators : Dinitrophenols are used in the synthesis of various dyes. cdc.gov The chromophoric properties imparted by the nitro groups and the phenolic structure are key to this application. Some derivatives, like 4-amino-2,6-dinitrophenol (B106971) (isopicramic acid), function as pH indicators due to color changes associated with protonation and deprotonation at different pH values. sciencemadness.org

Pesticides : Dinitrophenols and their derivatives have been widely used to synthesize pesticides. bch.ronih.gov For example, 3-methyl-4-nitrophenol (B363926) is used as an intermediate for pesticide synthesis. oecd.org

Explosives and Other Chemicals : Dinitrophenols are precursors in the synthesis of other nitroaromatic compounds, such as picric acid (2,4,6-trinitrophenol) and picramic acid (2-amino-4,6-dinitrophenol), which have applications in explosives and dye manufacturing. cdc.govnih.govnih.gov

The synthesis of this compound itself can be achieved through various nitration methods. For instance, the reaction of 4-methylphenol with nitrogen dioxide can yield 4-methyl-2,6-dinitrophenol. publish.csiro.au Another patented method describes a single-step nitration of m-nitro-p-cresol with nitric acid. google.com It can also be produced as a byproduct during the synthesis of other compounds, such as in the preparation of 2,4-DNP. cdc.govstackexchange.com A method for its synthesis has also been described starting from the explosive 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-Methyl-2,6-dinitrophenol in complex mixtures?

  • Methodology : High-resolution liquid chromatography (HPLC) with optimized separation conditions is preferred. For isomer-specific detection, DB-5ms and DB-XLB columns are effective, as demonstrated in studies separating structurally similar dinitrophenol derivatives (e.g., 2-methyl-4,6-dinitrophenol and pentachlorophenol) . Mass spectrometry (MS) coupled with HPLC enhances sensitivity for trace quantification, particularly in environmental samples.

Q. What are the key toxicological concerns associated with this compound, and how are they assessed experimentally?

  • Methodology : Toxicity assessments should prioritize comparative studies with structurally related dinitrophenols (e.g., 2,4-dinitrophenol and 2,6-dinitrophenol) due to shared mechanisms like mitochondrial uncoupling . Use in vitro assays (e.g., mitochondrial oxygen consumption assays) and in vivo models (rodent studies) to evaluate acute toxicity thresholds. Cross-reference data from the Agency for Toxic Substances and Disease Registry (ATSDR) for risk assessment frameworks .

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodology : Employ accelerated degradation studies under controlled UV light, temperature, and pH conditions. Monitor intermediate products via HPLC-MS to identify breakdown mechanisms (e.g., nitro-group reduction or methyl oxidation). Compare results with computational predictions from ReaxFF molecular dynamics (MD) simulations .

Advanced Research Questions

Q. What mechanistic insights can ReaxFF MD simulations provide about the thermal decomposition of this compound?

  • Methodology : Simulations at varying heating rates (10–20 K·ps⁻¹) reveal decomposition pathways. Key intermediates (e.g., C₇H₅O₅N₂) and final products (N₂, CO₂, H₂O) are identified through bond dissociation analysis. Heating rate adjustments optimize experimental validation (e.g., thermogravimetry-FTIR) to align simulated and observed kinetics .

Q. How can computational methods guide the design of this compound derivatives for energetic materials?

  • Methodology : Density functional theory (DFT) evaluates stability and energy density of derivatives (e.g., diazo-substituted analogs). Parameters like bond dissociation energy (BDE) and heat of formation (HOF) predict detonation velocity and pressure. Cross-validate with ReaxFF MD to assess thermal safety margins .

Q. How can contradictions between experimental and simulated data on decomposition intermediates be resolved?

  • Methodology : Use multi-technique validation:

  • Experiment : Time-resolved spectroscopy (e.g., FTIR-MS) to capture transient intermediates.
  • Simulation : ReaxFF MD trajectory analysis to map reaction networks.
  • Statistical alignment : Apply kinetic Monte Carlo (kMC) models to reconcile time-scale disparities between MD simulations and lab-scale experiments .

Q. What strategies address conflicting toxicological data across dinitrophenol isomers?

  • Methodology :

  • In silico modeling : Use quantitative structure-activity relationship (QSAR) models to predict isomer-specific toxicity.
  • Comparative assays : Parallel in vitro testing of this compound and analogs (e.g., 2,4-DNP) to isolate substituent effects (e.g., methyl vs. nitro-group positioning).
  • Data harmonization : Apply ATSDR’s evidence-weighting framework to prioritize high-confidence studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.